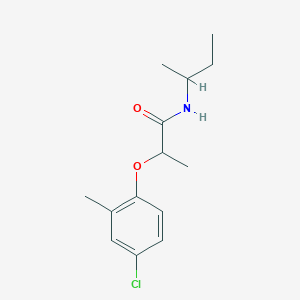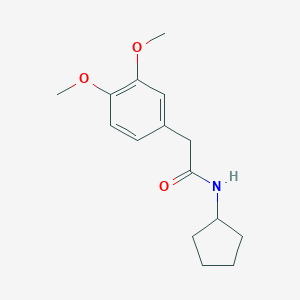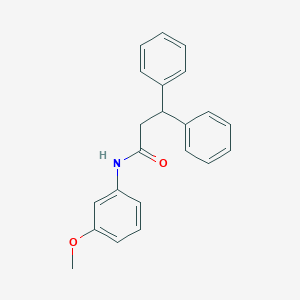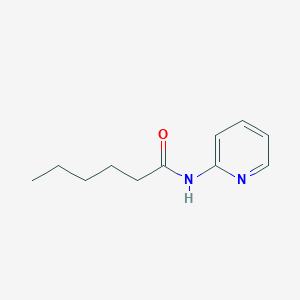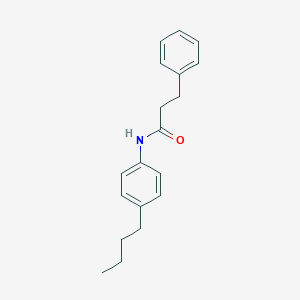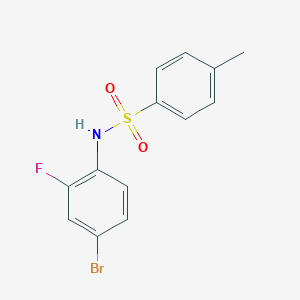
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 works by inhibiting the activity of several different kinases that are involved in cancer cell growth and proliferation. These include the RAF kinase, which is involved in the MAPK signaling pathway, and the VEGFR and PDGFR kinases, which are involved in angiogenesis and tumor vascularization.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit tumor angiogenesis and vascularization. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 for lab experiments is its multi-targeted kinase inhibition. This allows researchers to study the effects of inhibiting several different kinases at once, which can be useful for understanding the complex signaling pathways involved in cancer cell growth and proliferation. One limitation of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 for lab experiments is its low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006. One area of interest is the development of new formulations of the drug that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006. Additionally, there is ongoing research into the use of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromo-2-fluoroaniline with 4-methylbenzenesulfonyl chloride. This reaction produces the intermediate N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide, which is then further reacted with various reagents to produce the final product.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer treatment. It is a multi-targeted kinase inhibitor, meaning that it inhibits the activity of several different kinases that are involved in cancer cell growth and proliferation. This makes it a promising candidate for the treatment of a variety of different types of cancer.
properties
Molecular Formula |
C13H11BrFNO2S |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(14)8-12(13)15/h2-8,16H,1H3 |
InChI Key |
CDFYSANEQAQUDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



